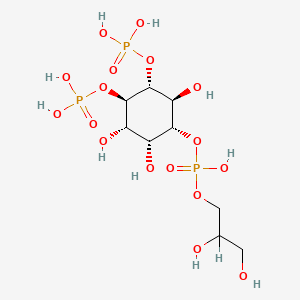
Phosphatidylinositol 4,5-diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A phosphoinositide present in all eukaryotic cells, particularly in the plasma membrane. It is the major substrate for receptor-stimulated phosphoinositidase C, with the consequent formation of inositol 1,4,5-triphosphate and diacylglycerol, and probably also for receptor-stimulated inositol phospholipid 3-kinase. (Kendrew, The Encyclopedia of Molecular Biology, 1994)
Applications De Recherche Scientifique
Role in Signal Transduction
PtdIns(4,5)P2 serves as a substrate for several key enzymes involved in signal transduction pathways:
- Phospholipase C : PtdIns(4,5)P2 is hydrolyzed by phospholipase C to generate inositol trisphosphate and diacylglycerol, which are vital second messengers in various signaling cascades .
- Phosphoinositide 3-kinase : It acts as a substrate for phosphoinositide 3-kinase, leading to the production of phosphatidylinositol 3,4,5-trisphosphate, another important signaling lipid .
Regulation of Membrane Dynamics
PtdIns(4,5)P2 is integral to the regulation of membrane dynamics:
- Endocytosis and Exocytosis : PtdIns(4,5)P2 is essential for the processes of endocytosis and exocytosis. It stabilizes the active states of G protein-coupled receptors and enhances their interaction with downstream signaling proteins .
- Vesicle Trafficking : The lipid is involved in vesicle docking and fusion processes. Studies have shown that depletion of PtdIns(4,5)P2 impairs synaptic vesicle release .
Cytoskeletal Organization
The compound plays a critical role in cytoskeletal dynamics:
- Actin Polymerization : PtdIns(4,5)P2 promotes actin polymerization by recruiting actin-binding proteins to the plasma membrane. This function is vital for cell motility and shape changes during processes like cytokinesis .
- Cell Adhesion : It is involved in maintaining cell adhesion through interactions with integrins and other adhesion molecules .
Physiological Functions
In addition to its biochemical roles, PtdIns(4,5)P2 has significant physiological implications:
- Cardiac Function : Research indicates that PtdIns(4,5)P2 directly regulates ion channels and transporters in cardiac cells, influencing heart contractility and rhythm .
- Neuronal Activity : In neurons, PtdIns(4,5)P2 modulates ion channels critical for action potential generation and neurotransmitter release .
Data Table: Summary of Applications
Case Study 1: Role in Exocytosis
A study demonstrated that manipulating PtdIns(4,5)P2 levels using photoactivatable compounds allowed researchers to observe its direct effects on exocytosis in neuronal cells. The results indicated that rapid changes in PtdIns(4,5)P2 levels significantly affected neurotransmitter release dynamics .
Case Study 2: Cardiac Dysfunction
In a model of cardiomyopathy, researchers found that levels of PtdIns(4,5)P2 were drastically reduced in cardiac membranes. This reduction correlated with impaired calcium handling and contractile function, highlighting the lipid's critical role in maintaining cardiac health .
Propriétés
Numéro CAS |
94161-15-6 |
|---|---|
Formule moléculaire |
C9H21O17P3 |
Poids moléculaire |
494.17 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl [(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H21O17P3/c10-1-3(11)2-23-29(21,22)26-7-4(12)5(13)8(24-27(15,16)17)9(6(7)14)25-28(18,19)20/h3-14H,1-2H2,(H,21,22)(H2,15,16,17)(H2,18,19,20)/t3?,4-,5+,6+,7-,8-,9-/m1/s1 |
Clé InChI |
VQSJAWPFQCXIOB-VODLGYORSA-N |
SMILES |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O)O |
SMILES isomérique |
C(C(COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O)O |
SMILES canonique |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O)O |
Synonymes |
glycerophosphoinositol 4,5-bisphosphate glycerophosphoinositol 4,5-bisphosphate, D-myo-inositol glycerophosphoinositol 4,5-bisphosphate, R-isomer glycerophosphoryl-myo-inositol 4,5-bisphosphate Gro-PIP2 GroPIP2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















